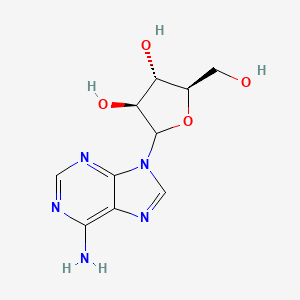

9-Arabinofuranosyladenine

Description

Historical Context and Scientific Discovery of Nucleoside Analogues

The field of nucleoside analogue research dates back to the 1950s, a period marked by burgeoning interest in the building blocks of DNA and RNA. numberanalytics.com These synthetic or natural compounds are designed to mimic endogenous nucleosides. numberanalytics.com A pivotal moment in this field was the discovery of novel nucleosides, spongothymidine (B1329284) and spongouridine, isolated from the Caribbean sponge Tethya crypta. wikipedia.org These compounds were unique because they contained a D-arabinose sugar moiety instead of the typical D-ribose. wikipedia.org

This discovery inspired a new wave of synthetic chemistry. In 1960, researchers in the Bernard Randall Baker lab at the Stanford Research Institute successfully synthesized the β-anomer of 9-(D-Arabinofuranosyl)-adenine (ara-A), initially as a potential anticancer agent. wikipedia.orgacs.org Just a few years later, in 1964, its potent antiviral activity was described for the first time. wikipedia.org Further research revealed that ara-A is also a natural product, produced by the bacterium Streptomyces antibioticus, a discovery made in 1972. wikipedia.org This convergence of marine natural product inspiration, chemical synthesis, and microbial discovery highlights the multifaceted history of ara-A and its establishment as a significant molecule in scientific research.

Conceptual Framework of 9-Arabinofuranosyladenine within Antimetabolite Research

9-Arabinofuranosyladenine functions as an antimetabolite, a class of compounds that structurally resemble and compete with essential metabolites in biochemical pathways. Ara-A is a structural analogue of the natural purine (B94841) nucleoside adenosine (B11128), with the key difference being the stereochemistry of the hydroxyl group at the 2' position of the sugar ring, which is in the up (arabino) configuration rather than the down (ribo) configuration.

In biological systems, ara-A is a prodrug that requires intracellular phosphorylation to become active. scispace.com It is converted sequentially to its 5'-monophosphate, 5'-diphosphate, and finally to its active 5'-triphosphate form, 9-β-D-arabinofuranosyladenine 5'-triphosphate (ara-ATP). mdpi.com

The primary mechanism of action of ara-ATP is the inhibition of DNA synthesis. aacrjournals.orgcdnsciencepub.com It acts as a competitive inhibitor of DNA polymerases, competing with the natural substrate deoxyadenosine (B7792050) 5'-triphosphate (dATP). aacrjournals.orgcdnsciencepub.comaacrjournals.org Studies have shown that ara-A selectively targets DNA synthesis, with minimal impact on RNA and protein synthesis. aacrjournals.org The inhibitory potency of ara-ATP varies between different types of polymerases. For example, it has a higher affinity for certain eukaryotic DNA polymerases compared to viral enzymes like RNA-directed DNA polymerase (reverse transcriptase). aacrjournals.org

Inhibitory Action of 9-Arabinofuranosyladenine Triphosphate (ara-ATP)

| Enzyme/Process | Organism/Cell Type | Inhibition Mechanism | Key Finding | Citation |

|---|---|---|---|---|

| DNA Polymerase | TA3 Ascites Tumor Cells | Non-competitive | Inhibitor constant (Ki) of 9 x 10-5 M. | cdnsciencepub.comcdnsciencepub.com |

| Low-molecular-weight DNA-dependent DNA Polymerase | Eukaryotic (Quail Oviduct) | Competitive with dATP | Highest affinity and inhibitory potency among polymerases tested. | aacrjournals.orgaacrjournals.org |

| High-molecular-weight DNA-dependent DNA Polymerase | Eukaryotic (Quail Oviduct) | Competitive with dATP | Slightly less inhibited than the low-molecular-weight polymerase. | aacrjournals.orgaacrjournals.org |

| RNA-directed DNA Polymerase (Reverse Transcriptase) | Oncogenic RNA Viruses (RSV) | Competitive with dATP | Affected to a smaller extent compared to eukaryotic DNA polymerases. | aacrjournals.orgaacrjournals.org |

| DNA Synthesis | L5178Y Mouse Lymphoma Cells | Selective Inhibition | [3H]ara-A is incorporated into DNA; 1 molecule per 8000 molecules of deoxyadenosine. | aacrjournals.org |

Scope and Significance in Contemporary Biochemical Investigations

9-Arabinofuranosyladenine continues to be a valuable tool in modern biochemical research. Its well-defined mechanism of action allows scientists to use it to probe the intricacies of DNA replication and repair. acs.orgscispace.com By selectively inhibiting DNA polymerase, researchers can study the consequences of stalled replication forks and the cellular responses to DNA damage.

Furthermore, ara-A has served as a crucial lead compound in the development of other important nucleoside analogues. The knowledge gained from studying its structure-activity relationship paved the way for the creation of second-generation drugs like Fludarabine (B1672870) (9-β-D-arabinofuranosyl-2-fluoroadenine), which exhibits different properties and a distinct spectrum of activity. wikipedia.orgscispace.com

Contemporary studies utilize ara-A and its derivatives to investigate mechanisms of drug resistance. For instance, research into how trypanosomes develop resistance to adenosine analogues employs compounds like 9-(2'-Deoxy-2'-Fluoro-β-d-Arabinofuranosyl) Adenine (B156593) to understand the role of specific transporters and metabolic enzymes. nih.gov Its activity against a range of DNA viruses and even some RNA viruses ensures its continued relevance in virological research, where it is used as a reference compound to elucidate novel antiviral mechanisms. uwindsor.canih.gov

Research Applications of 9-Arabinofuranosyladenine

| Area of Investigation | Specific Use | Research Finding/Significance | Citation |

|---|---|---|---|

| Antiviral Research | Activity against DNA viruses | Effective against Herpes Simplex Virus (HSV) and Vaccinia Virus in cell culture and animal models. | nih.govkarger.com |

| Antiviral Research | Activity against RNA viruses | Shown to inhibit Vesicular Stomatitis Virus (VSV), indicating a broader mechanism than just DNA synthesis inhibition. | uwindsor.ca |

| Drug Development | Lead compound | Served as the structural basis for developing other purine antimetabolites, such as Fludarabine. | wikipedia.orgscispace.com |

| Enzymology | Inhibition of Adenosine Deaminase (ADA) | Its activity is enhanced by ADA inhibitors like 2'-deoxycoformycin (B8070352), a principle used to study purine metabolism. | scispace.com |

| Parasitology | Reference compound for drug resistance | Derivatives are used to study how parasites like Trypanosoma circumvent drug action via transport mechanisms. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

2006-02-2 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10?/m1/s1 |

InChI Key |

OIRDTQYFTABQOQ-KBNQYOMWSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Arabinofuranosyladenine and Its Derivatives

Synthesis of Phosphate (B84403) Derivatives and Prodrug Strategies

While ara-A is an effective chemical entity, its therapeutic potential is limited by its poor aqueous solubility and its reliance on intracellular phosphorylation by host or viral kinases to its active triphosphate form. To overcome these limitations, phosphate prodrugs have been designed to improve delivery and bypass the initial, often rate-limiting, phosphorylation step.

The phosphoramidate (B1195095) prodrug (ProTide) approach involves masking the highly polar monophosphate with lipophilic groups, creating a neutral phosphate triester that can readily cross cell membranes. The synthesis of these triesters is a multi-step process.

A key synthetic route involves the reaction of the 5'-hydroxyl group of ara-A with a pre-formed phosphorylating agent. A common reagent is an aryl aminoacyl phosphorochloridate, such as phenyl L-alaninyl phosphorochloridate . The reaction is typically carried out in an anhydrous solvent like pyridine (B92270) or dichloromethane, often using a catalyst like N-methylimidazole (NMI). The 2'- and 3'-hydroxyl groups of ara-A must be protected during this step, or the reaction must be performed under conditions that favor selective phosphorylation at the primary 5'-hydroxyl.

This reaction creates a new chiral center at the phosphorus atom, resulting in a mixture of two diastereomers (termed Rp and Sp). These diastereomers can exhibit different rates of intracellular activation and biological activity, and their separation can be achieved via silica (B1680970) gel chromatography or chiral HPLC.

The rational design of phosphate triester prodrugs is based on a precise understanding of intracellular enzymatic pathways. The goal is to create a molecule that is stable extracellularly but is rapidly and efficiently converted to the active nucleotide, 9-arabinofuranosyladenine monophosphate (ara-AMP) , once inside the target cell.

The design incorporates three key components:

An Aryloxy Group (e.g., Phenoxy): This group serves as the eventual leaving group. Its electron-withdrawing nature makes the phosphorus atom susceptible to nucleophilic attack.

An Amino Acid Ester (e.g., L-Alanine ethyl ester): This "pronioiety" is designed to be a substrate for intracellular carboxyesterases. Its cleavage is the first step in the activation cascade.

The Parent Drug (ara-A): Linked via the 5'-oxygen to the phosphorus center.

The intracellular activation mechanism proceeds as follows:

Esterase Cleavage: Once the neutral prodrug diffuses across the cell membrane, ubiquitous intracellular carboxyesterases hydrolyze the amino acid ester (e.g., ethyl ester) to a free carboxylate.

Intramolecular Cyclization: The newly formed carboxylate anion is positioned perfectly to perform a rapid intramolecular nucleophilic attack on the adjacent phosphorus center. This attack displaces the aryloxy group (e.g., phenol).

Release of ara-AMP: This intramolecular cyclization cascade results in the direct release of ara-AMP inside the cell.

This strategy effectively bypasses the first phosphorylation step catalyzed by deoxycytidine kinase or other cellular kinases, which can be a significant bottleneck in the activation of ara-A.

Table 4: Functional Components of a Phosphate Triester Prodrug of Ara-A

This table breaks down the structure of a typical ProTide derivative of ara-A, explaining the biological and chemical function of each component.

| Component | Example Structure | Primary Function | Mechanism of Action |

|---|---|---|---|

| Parent Drug | 9-Arabinofuranosyladenine | The active therapeutic agent (once phosphorylated). | Released as ara-AMP after intracellular activation. |

| Masking Group 1 | Phenyl (Phenoxy) | Stabilizes the prodrug extracellularly; acts as a leaving group. | Displaced during the intramolecular cyclization step. |

| Masking Group 2 | L-Alanine ethyl ester | Confers lipophilicity for membrane passage; triggers activation. | Hydrolyzed by intracellular carboxyesterases to initiate activation. |

| Linker | Phosphate | Connects the components and becomes the monophosphate of the active drug. | Is unmasked to ara-AMP through the concerted action of the masking groups. |

Investigation of Intracellular Hydrolysis Pathways to Active Forms

The biological efficacy of 9-β-D-arabinofuranosyladenine (ara-A, Vidarabine) is not attributed to the compound itself but to its intracellular phosphorylated metabolites. The conversion from the parent nucleoside to its active triphosphate form is a critical metabolic pathway mediated by host cell kinases. This process is not a hydrolysis reaction but a sequential phosphorylation cascade.

The initial and rate-limiting step is the conversion of ara-A to its 5'-monophosphate (ara-AMP). This reaction is catalyzed primarily by deoxycytidine kinase and adenosine (B11128) kinase, with varying efficiencies. Subsequent phosphorylation events are carried out by other cellular nucleoside and nucleotide kinases. Ara-AMP is converted to the 5'-diphosphate (ara-ADP), which is then further phosphorylated to the active 5'-triphosphate metabolite, 9-β-D-arabinofuranosyladenine triphosphate (ara-ATP).

This active form, ara-ATP, functions as a competitive inhibitor and an alternative substrate for DNA polymerases. The efficiency of this three-step phosphorylation pathway directly correlates with the compound's potency within the target cell. Research has focused on understanding the kinetics and substrate specificity of the kinases involved to rationalize the compound's activity spectrum.

Table 1: Intracellular Phosphorylation Cascade of 9-Arabinofuranosyladenine

| Precursor Compound | Enzyme (Primary) | Metabolite |

| 9-β-D-Arabinofuranosyladenine (ara-A) | Deoxycytidine Kinase / Adenosine Kinase | 9-β-D-Arabinofuranosyladenine 5'-monophosphate (ara-AMP) |

| ara-AMP | Nucleoside Monophosphate Kinases | 9-β-D-Arabinofuranosyladenine 5'-diphosphate (ara-ADP) |

| ara-ADP | Nucleoside Diphosphate (B83284) Kinases | 9-β-D-Arabinofuranosyladenine 5'-triphosphate (ara-ATP) |

Synthesis of Modified Nucleosides

The chemical synthesis of analogues of 9-arabinofuranosyladenine has been a significant area of research, aiming to create compounds with altered metabolic stability or biological activity. These modifications typically involve substitutions on the purine (B94841) base or the arabinose sugar moiety.

The synthesis of 2-substituted derivatives of the unnatural α-anomer of ara-A has been explored to investigate structure-activity relationships. A common synthetic strategy involves the condensation of a protected arabinofuranosyl donor with a pre-functionalized 2-substituted adenine (B156593) base.

For example, the synthesis can be achieved via the fusion procedure or by using Lewis acid-catalyzed glycosylation. In one approach, 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranose is condensed with a 2-substituted adenine (e.g., 2-chloroadenine (B193299) or 2-methylthioadenine) in the presence of a catalyst such as tin(IV) chloride (SnCl₄) in an aprotic solvent like 1,2-dichloroethane. This reaction typically yields a mixture of α and β anomers, which must be separated chromatographically. The α-anomer is often isolated as the major product under certain conditions. Subsequent deprotection of the benzoyl groups, usually with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727), affords the final 2-substituted 9-α-D-arabinofuranosyladenine derivative.

Table 2: Synthesis of Selected 2-Substituted 9-α-D-Arabinofuranosyladenine Derivatives

| 2-Substituent (R) | Glycosylation Catalyst | Deprotection Reagent | Final Product |

| -Cl | SnCl₄ | Methanolic Ammonia | 2-Chloro-9-α-D-arabinofuranosyladenine |

| -SCH₃ | p-Toluenesulfonic acid | Sodium Methoxide | 2-Methylthio-9-α-D-arabinofuranosyladenine |

| -NH₂ | Trimethylsilyl (B98337) triflate | Methanolic Ammonia | 2-Amino-9-α-D-arabinofuranosyladenine |

The synthesis of 8-azaadenine (B1664206) nucleosides introduces a nitrogen atom at the 8-position of the purine ring, creating a v-triazolo[4,5-d]pyrimidine system. The preparation of the α-arabinofuranosyl derivatives follows established glycosylation methodologies. The key challenge is controlling the regioselectivity of the N-glycosylation on the azaadenine base, which has multiple potential nitrogen sites for sugar attachment.

A typical synthesis involves the reaction of a protected arabinofuranosyl halide, such as 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide, with the sodium or mercury salt of 8-azaadenine. The use of the pre-formed salt of the heterocyclic base helps direct the glycosylation to the desired N9 position. The reaction is conducted in an inert solvent like acetonitrile. As with other glycosylation reactions, an anomeric mixture is often produced, requiring careful separation by column chromatography to isolate the desired α-anomer. The final step involves removing the benzoyl protecting groups under basic conditions to yield the target nucleoside, 9-α-D-arabinofuranosyl-8-azaadenine.

Fluorination of nucleosides can significantly alter their chemical properties and metabolic fate. Syntheses have focused on incorporating fluorine at key positions of either the sugar or the base.

Synthesis of 2'-Fluoro Analogues: The most prominent 2'-fluoro analogue is 9-β-D-arabinofuranosyl-2-fluoroadenine (fludarabine). Its synthesis is challenging and often starts with a pre-fluorinated sugar donor. A key intermediate is 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose. This fluorinated sugar can be condensed with a silylated 2-fluoroadenine (B1664080) base in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). This Vorbrüggen glycosylation reaction proceeds with good stereocontrol, favoring the formation of the desired β-anomer. Final debenzoylation with ammonia in methanol yields the target compound.

Synthesis of 2-Fluoro Analogues: The synthesis of 9-β-D-arabinofuranosyl-2-fluoroadenine involves the glycosylation of 2-fluoroadenine. An alternative to direct glycosylation is the chemical transformation from a more accessible precursor. For instance, 9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)guanine can be converted to the 2-chloro derivative using phosphoryl chloride. The 2-chloro intermediate can then undergo a nucleophilic aromatic substitution reaction with a fluoride (B91410) source, such as cesium fluoride or potassium fluoride with a phase-transfer catalyst, to introduce the fluorine atom. The final step is the deprotection of the benzyl (B1604629) groups via catalytic hydrogenation to afford 9-β-D-arabinofuranosyl-2-fluoroadenine.

Table 3: Comparative Synthesis of Fluorinated Ara-A Analogues

| Analogue Name | Key Starting Materials | Key Reaction Type |

| 9-β-D-Arabinofuranosyl-2-fluoroadenine | 2-Deoxy-2-fluoro-D-arabinofuranose derivative; 2-Fluoroadenine | Vorbrüggen Glycosylation |

| 9-β-D-Arabinofuranosyl-2-fluoroadenine | 9-β-D-Arabinofuranosylguanine derivative | Diazotization (Schiemann-type) or Nucleophilic Substitution (Halex) |

| 2'-Deoxy-2'-fluoro-9-β-D-arabinofuranosyladenine | D-Arabinose | Multi-step conversion including fluorination with DAST |

Elucidation of Biochemical Mechanisms of Action of 9 Arabinofuranosyladenine

Cellular Uptake and Intracellular Metabolic Pathways

Initial Phosphorylation by Cellular Kinases

For 9-Arabinofuranosyladenine to exert its biological activity, it must first be phosphorylated to its 5'-monophosphate form (ara-AMP). This initial and rate-limiting step is catalyzed by cellular nucleoside kinases. The efficiency of this phosphorylation can vary between different cell types and is a crucial determinant of the compound's ultimate cytotoxic or antiviral effects. The primary enzymes responsible for this initial phosphorylation are adenosine (B11128) kinase and deoxycytidine kinase. nih.govkuleuven.be

Adenosine kinase is a key enzyme in the purine (B94841) salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). wikipedia.org Studies have shown that adenosine kinase also recognizes 9-Arabinofuranosyladenine as a substrate, converting it to ara-AMP. aacrjournals.orgnih.gov In some cell lines, such as human T-lymphoblastoid CCRF-CEM cells, the joint action of both deoxycytidine kinase and adenosine kinase is essential for the intracellular conversion of ara-A to its cytotoxic nucleotide form. nih.gov The loss of adenosine kinase activity has been linked to resistance to ara-A, highlighting the enzyme's critical role in the drug's activation. nih.gov For instance, a leukemia cell line (L1210/ara-A) selected for resistance to ara-A demonstrated negligible adenosine kinase activity and, consequently, reduced intracellular accumulation of ara-A phosphates. nih.gov

Deoxycytidine kinase (dCK) is another crucial enzyme involved in the phosphorylation of various nucleoside analogues, including ara-A. pnas.org This enzyme, located in the cell nucleus, phosphorylates deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine, in addition to clinically important nucleoside analogs. pnas.org While dCK is the principal enzyme for the phosphorylation of many purine deoxyribonucleosides in vitro, its role in the activation of ara-A in intact cells appears to be a collaborative one with adenosine kinase. nih.gov Studies with mutant human T-lymphoblastoid cells have revealed that a deficiency in dCK alone does not confer significant resistance to ara-A. nih.gov However, a concurrent deficiency in both deoxycytidine kinase and adenosine kinase leads to a hundred-fold increase in resistance, underscoring the importance of both enzymes in the metabolic activation of ara-A. nih.gov

Following the initial phosphorylation to 9-Arabinofuranosyladenine 5'-monophosphate (ara-AMP), the subsequent conversion to the active triphosphate form, ara-ATP, is essential. While this typically occurs through sequential phosphorylation steps catalyzed by other kinases, a direct pathway has been identified involving the enzyme 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase. nih.govkuleuven.be This enzyme can directly convert ara-AMP to ara-ATP through a pyrophosphate transfer from PRPP. nih.govkuleuven.be The efficiency of this direct conversion of ara-AMP to ara-ATP is estimated to be about 5% of that for the natural substrate, AMP, based on their respective Vmax/Km ratios for PRPP synthetase. nih.govkuleuven.be

Contribution of Deoxycytidine Kinase to 9-Arabinofuranosyladenine Activation

Intracellular Accumulation and Retention of 9-Arabinofuranosyladenine 5'-Triphosphate

The intracellular concentration of 9-arabinofuranosyladenine 5'-triphosphate (ara-ATP) is a critical determinant of its cytotoxic effects. aacrjournals.org A strong correlation exists between the total intracellular exposure to ara-ATP (the product of its concentration and the duration of exposure) and cell death. aacrjournals.org The accumulation of ara-ATP is influenced by the rates of both its formation through phosphorylation and its degradation. The elimination of intracellular ara-ATP can be slower than that of other nucleoside analog triphosphates, contributing to its sustained inhibitory effects on DNA synthesis. aacrjournals.org For example, in CCRF-CEM human lymphoblastoid cells, F-ara-ATP (the triphosphate of a related compound) disappeared from cells at a rate several times faster than ara-ATP, though F-ara-ATP was slightly more inhibitory at equal cellular concentrations. aacrjournals.org

The antiviral and oncostatic properties of 9-Arabinofuranosyladenine (ara-A), also known as vidarabine (B1017), are primarily attributable to its interference with the synthesis of nucleic acids. Following intracellular phosphorylation to its active triphosphate form, 9-β-D-arabinofuranosyladenine 5'-triphosphate (ara-ATP), the compound exerts a multi-faceted inhibitory effect on cellular and viral replication processes. wikipedia.orgwikidoc.orgpatsnap.com

Selective Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

The principal mechanism of action of 9-Arabinofuranosyladenine is the potent and selective inhibition of DNA synthesis. aacrjournals.org This effect is observed in both mammalian and viral systems, although viral DNA synthesis is often more sensitive to the drug. mdpi.comnih.gov The active metabolite, ara-ATP, acts as a competitive inhibitor with respect to deoxyadenosine triphosphate (dATP) for the active site of DNA polymerases. wikipedia.orgpatsnap.comcdnsciencepub.com This competition reduces the efficiency of viral DNA replication. patsnap.compatsnap.com

The inhibitory activity is particularly pronounced against viral DNA polymerases, such as those encoded by herpes viruses, which contributes to the drug's selective antiviral effect. patsnap.comnih.govpatsnap.com Studies in rat cells transformed by Rous sarcoma virus demonstrated that ara-A selectively inhibits the synthesis of nuclear DNA in a concentration-dependent manner. pnas.orgpnas.org In addition to the direct inhibition of DNA polymerase, the diphosphate (B83284) form of the compound, ara-ADP, has been shown to inhibit ribonucleotide reductase, an enzyme critical for producing the deoxynucleotide precursors required for DNA synthesis. wikipedia.orgwikidoc.org This dual action—inhibiting both the polymerase enzyme and the supply of building blocks—contributes significantly to the cessation of DNA replication. patsnap.com

| Macromolecule | Effect of 9-Arabinofuranosyladenine | Mechanism | Supporting Findings |

|---|---|---|---|

| Deoxyribonucleic Acid (DNA) | Strong Inhibition | Competitive inhibition of DNA polymerase by ara-ATP; Inhibition of ribonucleotide reductase by ara-ADP. wikipedia.orgwikidoc.orgpatsnap.com | Selectively inhibits nuclear DNA synthesis; more potent against viral DNA polymerases than host polymerases. patsnap.compnas.orgpnas.org |

| Ribonucleic Acid (RNA) | Minimal to No Significant Inhibition | Does not significantly inhibit DNA-dependent RNA polymerases I and II. aacrjournals.org | Studies in L1210 leukemia cells and E. coli show RNA synthesis continues during treatment. aacrjournals.orgasm.org |

| Protein | Minimal Impact | No direct effect on the protein-synthesizing machinery. aacrjournals.org | Protein synthesis and polysome formation are not affected in treated cells. aacrjournals.orgaacrjournals.org |

Minimal Impact on Protein Synthesis

The synthesis of proteins is also minimally affected by 9-Arabinofuranosyladenine. aacrjournals.orgaacrjournals.org Cell-free protein-synthesizing systems isolated from L5178Y cells showed no effects from either ara-A or its active triphosphate form, ara-ATP. aacrjournals.org Furthermore, analyses of polysome formation in cells treated with ara-A revealed no reduction in the complexes formed between messenger RNA and ribosomes, indicating that the translation process remains intact. aacrjournals.org The continued synthesis of RNA and protein in the face of arrested DNA replication is a hallmark of the compound's selective action. aacrjournals.org

Incorporation into DNA and its Functional Implications

Beyond the competitive inhibition of polymerases, a critical aspect of 9-Arabinofuranosyladenine's mechanism involves its incorporation into the nascent DNA strand. drugbank.compediatriconcall.comannualreviews.org Once converted to ara-ATP, it can be used as a substrate by DNA polymerase. wikipedia.orgwikidoc.org However, the functional consequence of this incorporation differs significantly between host cellular DNA and viral DNA. annualreviews.orgumich.edu

In mammalian cell DNA, ara-A is primarily incorporated internally within the DNA strand through the formation of standard 3',5'-phosphodiester bonds. annualreviews.orgumich.edupnas.orgttu.ee This means that after an ara-A molecule is added, the DNA chain can continue to be elongated, at least for some length. umich.edupnas.org Studies using mouse fibroblasts and other cell lines have confirmed that ara-A is found in internucleotide linkages, demonstrating that it is not an absolute chain terminator in cellular DNA. annualreviews.orgumich.edupnas.org

A key distinction in the antiviral action of 9-Arabinofuranosyladenine is its function as a DNA chain terminator in viral systems. patsnap.comdrugbank.comannualreviews.org When incorporated into viral DNA, ara-ATP is predominantly found at the 3'-terminal position of the growing strand. mdpi.comannualreviews.org The presence of the arabinose sugar, a stereoisomer of ribose, creates steric hindrance that prevents DNA polymerase from forming the next phosphodiester bridge. patsnap.comdrugbank.com This action effectively halts further elongation of the viral DNA chain, preventing the virus from successfully replicating its genetic material. wikipedia.orgpatsnap.comdrugbank.com This differential behavior—acting as an internal nucleotide in host DNA but as a chain terminator in viral DNA—is a cornerstone of its selective antiviral activity. annualreviews.org

| DNA Type | Mode of Incorporation | Functional Consequence | Supporting Findings |

|---|---|---|---|

| Cellular (Host) DNA | Internal, via internucleotide linkage. annualreviews.orgumich.edupnas.org | Does not cause immediate chain termination; allows for continued (though potentially faulty) elongation. umich.edupnas.org | In uninfected cellular DNA, ara-A is incorporated internally at a higher rate compared to viral DNA under similar conditions. umich.edu |

| Viral DNA | Primarily at the 3'-terminus. mdpi.comannualreviews.org | Acts as a chain terminator, halting DNA elongation and preventing viral replication. patsnap.commdpi.comdrugbank.com | The arabinose sugar moiety prevents the formation of subsequent phosphodiester bridges, destabilizing the strand. wikipedia.orgpatsnap.com |

Internucleotide Linkage Formation in Cellular DNA

Direct Enzymatic Targets and Inhibition Kinetics

The primary mechanism of action of 9-Arabinofuranosyladenine (ara-A), also known as vidarabine, involves the inhibition of enzymes crucial for DNA synthesis. Following its conversion to the active triphosphate form, 9-arabinofuranosyladenine 5'-triphosphate (ara-ATP), it targets key enzymes involved in nucleic acid metabolism. bevital.nodrugbank.com

Inhibition of DNA Polymerases.drugbank.comacs.orgfrontiersin.orgoup.com

Ara-ATP is a known inhibitor of various DNA polymerases, interfering with the replication of DNA. drugbank.comacs.orgfrontiersin.orgoup.com The extent and nature of this inhibition can vary depending on the specific polymerase and the organism.

A significant aspect of ara-A's antiviral activity is the competitive inhibition of viral DNA polymerases by ara-ATP with respect to the natural substrate, deoxyadenosine 5'-triphosphate (dATP). drugbank.comdrugbank.comannualreviews.org Ara-ATP mimics dATP and competes for the active site of the viral DNA polymerase. This competition leads to a reduction in the rate of viral DNA synthesis. drugbank.com Once incorporated, it can terminate the growing DNA chain, further halting viral replication. drugbank.com This preferential inhibition of viral DNA polymerase over cellular polymerases contributes to its therapeutic effect in viral infections. annualreviews.org

In eukaryotic cells, ara-ATP also inhibits DNA polymerase α and DNA polymerase β. acs.orgaacrjournals.orgnih.gov DNA polymerase α is highly sensitive to inhibition by ara-ATP. aacrjournals.orgoup.com Studies have shown that both ara-ATP and its fluorinated analog, 9-β-d-arabinofuranosyl-2-fluoroadenine 5′-triphosphate, inhibit DNA polymerase α. aacrjournals.orgnih.gov DNA polymerase β, on the other hand, is significantly less sensitive to the inhibitory effects of ara-ATP. aacrjournals.orgnih.govoup.com The inhibition of these eukaryotic polymerases is also competitive with respect to dATP. acs.orgoup.com

Inhibition of Eukaryotic DNA Polymerases by ara-ATP Analogs

| Enzyme | Inhibitor | Sensitivity | Reference |

|---|---|---|---|

| DNA Polymerase α | 9-β-d-arabinofuranosyladenine 5′-triphosphate (ara-ATP) | High | aacrjournals.orgoup.com |

| DNA Polymerase α | 9-β-d-arabinofuranosyl-2-fluoroadenine 5′-triphosphate | High | aacrjournals.orgnih.gov |

| DNA Polymerase β | 9-β-d-arabinofuranosyladenine 5′-triphosphate (ara-ATP) | Low | aacrjournals.orgnih.govoup.com |

| DNA Polymerase β | 9-β-d-arabinofuranosyl-2-fluoroadenine 5′-triphosphate | Low | aacrjournals.orgnih.gov |

While competitive inhibition is a primary mechanism, there is also evidence for non-competitive inhibition of DNA polymerase by ara-ATP in certain contexts. In cell-free extracts of TA3 ascites tumor cells, ara-ATP was found to be a non-competitive inhibitor of DNA polymerase, with a reported inhibition constant (Ki) of 9 × 10−5 M. cdnsciencepub.com This suggests that in some systems, ara-ATP may bind to a site on the enzyme other than the active site, leading to a decrease in the enzyme's catalytic efficiency without directly competing with the natural substrate.

Effects on Eukaryotic DNA Polymerase Alpha and Beta

Inhibition of Ribonucleotide Reductase.aacrjournals.orgnih.govaacrjournals.orgtandfonline.comresearchgate.net

Ribonucleotide reductase is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. tandfonline.comresearchgate.net Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, thereby impeding DNA replication. tandfonline.com Ara-A, in its diphosphate and triphosphate forms, has been shown to inhibit this enzyme. annualreviews.org

The triphosphate form of ara-A, ara-ATP, acts as a competitive inhibitor for the reduction of adenosine 5'-diphosphate (ADP) and cytidine (B196190) 5'-diphosphate (CDP) by ribonucleotide reductase. aacrjournals.orgnih.govnih.gov Specifically, ara-ATP competes with adenosine triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), which are allosteric activators required for the reduction of CDP and ADP, respectively. nih.gov The inhibition constant (Ki) for ara-ATP in the reduction of CDP is 15 µM, and for the reduction of ADP, it is 4 µM. nih.gov

Inhibition of Ribonucleotide Reductase by ara-ATP

| Substrate Reduction | Allosteric Activator | Inhibitor | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Cytidine 5'-Diphosphate (CDP) | Adenosine Triphosphate (ATP) | ara-ATP | 15 µM | nih.gov |

| Adenosine 5'-Diphosphate (ADP) | Guanosine Triphosphate (GTP) | ara-ATP | 4 µM | nih.gov |

Inactivation of S-Adenosylhomocysteine Hydrolase

9-Arabinofuranosyladenine (ara-A), also known as vidarabine, has been shown to interfere with biological methylation by inactivating S-adenosylhomocysteine (AdoHcy) hydrolase. jci.org The triphosphate form of vidarabine, ara-ATP, inhibits S-adenosylhomocysteine hydrolase, which in turn prevents transmethylation reactions. wikidoc.orgwikipedia.org This inactivation is a significant aspect of its mechanism of action. jci.org

Studies have demonstrated that during therapy with ara-A, the activity of S-adenosylhomocysteine hydrolase can be dramatically suppressed. jci.org In patients receiving ara-A, erythrocyte enzyme activity was reduced to 0-2% of control levels. jci.org This significant decrease in enzyme activity was observed within four hours of starting the drug infusion and persisted for seven days after the therapy ended. jci.org Similarly, the S-adenosylhomocysteine hydrolase activity in peripheral mononuclear cells was also markedly suppressed. jci.org

The inactivation of S-adenosylhomocysteine hydrolase by ara-A is not a transient effect. Following a 10-day course of therapy, the enzyme levels slowly returned to the normal range by day nine after withdrawal of the drug, but they remained lower than the pretreatment values for as long as 30 days post-therapy. jci.org While the inactivation of S-adenosylhomocysteine hydrolase in cell-free systems is irreversible, in intact cells like rat hepatocytes, the enzyme activity gradually recovers after the removal of ara-A. aacrjournals.org This recovery process, termed reactivation, is notably dependent on the presence of adenosine deaminase. aacrjournals.org

The mechanism of inactivation has been studied in detail. It is considered an irreversible process, and adenosine analogs with substitutions at the 5' and 2 positions have been investigated for their effects on the enzyme. nih.gov It has been noted that ara-A inactivates S-adenosylhomocysteine hydrolase in both isolated forms and within intact cells. aacrjournals.orgbevital.no The kinetic parameters of this inactivation in intact cells are similar to those observed in cell-free systems. bevital.no

A single injection of ara-A in mice has been shown to rapidly inactivate S-adenosylhomocysteine hydrolase in various organs, including the liver, kidney, spleen, lung, heart, skeletal muscle, and brain. aacrjournals.org Following this inactivation, the enzyme activity in these tissues gradually recovers. aacrjournals.org The combination of ara-A with an adenosine deaminase inhibitor like 2'-deoxycoformycin (B8070352) (dCF) can lead to a significant accumulation of S-adenosylhomocysteine (AdoHcy) in tissues, highlighting the crucial role of this enzyme in cellular metabolism. aacrjournals.org

Table 1: Effect of 9-Arabinofuranosyladenine on S-Adenosylhomocysteine Hydrolase Activity

| Parameter | Observation | Reference |

|---|---|---|

| Enzyme Activity Suppression | Reduced to 0-2% of control erythrocyte enzyme activity in patients receiving ara-A. | jci.org |

| Onset of Action | Decrease in enzyme activity evident within 4 hours of starting drug infusion. | jci.org |

| Duration of Effect | Enzyme activity remained suppressed for 7 days after cessation of therapy. | jci.org |

| Recovery Post-Therapy | Enzyme levels began to normalize 9 days after withdrawal but remained below pretreatment levels for 30 days. | jci.org |

| Inactivation in Organs (Mice) | Rapid inactivation in liver, kidney, spleen, lung, heart, skeletal muscle, and brain after a single injection. | aacrjournals.org |

Inhibition of Human Primase

9-Arabinofuranosyladenine triphosphate (ara-ATP), the active form of vidarabine, is a potent inhibitor of human DNA primase. nih.govnih.gov DNA primase is a crucial DNA-dependent RNA polymerase that synthesizes short RNA primers necessary for initiating DNA synthesis during replication. nih.govacs.org The inhibition of primase is considered a primary mechanism for the cytotoxic effects of arabinose nucleoside analogues. nih.govacs.org

The inhibitory action of ara-ATP on primase is multifaceted. It acts as a competitive inhibitor with respect to ATP. nih.gov Studies have determined the inhibition constant (Ki) for primase to be 2.7 µM at 37°C and 2.0 µM at 25°C. nih.gov Primase can incorporate ara-ATP into the growing primer chains. nih.gov Once incorporated, these primers can still be elongated by DNA polymerase α; however, the efficiency of this elongation is reduced, particularly when it is dependent on the concentration of dATP. nih.gov

Fluorescence-based RNA primer synthesis assays have confirmed the strong inhibition of primase activity by both vidarabine-TP and fludarabine-TP. nih.govacs.org The arabinofuranosyl moiety is crucial for this inhibitory effect. nih.gov The binding affinity of these analogues to the elongation pocket of the Pri1 subunit of primase is higher than that of the natural nucleotides, which likely contributes to their potent inhibitory action. acs.org This inhibitory mechanism is thought to involve both competitive inhibition and the capping of the RNA primer, leading to chain termination. acs.org

Table 2: Inhibition of Human Primase by 9-Arabinofuranosyladenine Triphosphate (ara-ATP)

| Mechanism of Inhibition | Key Findings | Reference |

|---|---|---|

| Competitive Inhibition | ara-ATP is a competitive inhibitor of DNA primase with respect to ATP. | nih.gov |

| Inhibition Constant (Ki) | Ki = 2.7 µM at 37°C; Ki = 2.0 µM at 25°C. | nih.gov |

| Incorporation into Primers | Primase readily incorporates ara-ATP into RNA primers. | nih.gov |

| Chain Termination | Incorporation of ara-nucleotides has the potential to induce chain termination of nascent RNA primers. | acs.org |

| Binding Affinity | ara-nucleotides bind more tightly to the elongation pocket of human Pri1 than natural nucleotides. | acs.org |

Modulation of DNA Damage Response Pathways

Inhibition of Homologous Recombination Repair (HRR)

9-Arabinofuranosyladenine (ara-A) has been identified as a potent inhibitor of DNA double-strand break (DSB) repair by homologous recombination (HRR). nih.gov HRR is a high-fidelity repair pathway crucial for maintaining genomic integrity, particularly in the S and G2 phases of the cell cycle. nih.gov The inhibition of HRR by ara-A is a key mechanism underlying its radiosensitizing effects. nih.gov

Research has shown that post-irradiation treatment with ara-A strongly inhibits HRR. nih.gov This has been demonstrated through the scoring of ionizing radiation-induced RAD51 foci, a key marker for active HRR, and in functional assays using integrated reporter constructs. nih.gov The inhibition of HRR by ara-A is significant because it shifts the burden of DSB repair to other, more error-prone pathways. nih.gov

The importance of HRR inhibition in the action of ara-A is further supported by experiments where cells are compromised in their HRR capacity. nih.gov When RAD51 is transiently knocked down using RNA interference (RNAi), the radiosensitizing effect of ara-A is markedly reduced. nih.gov This indicates that a significant portion of ara-A's radiosensitizing potential is dependent on its ability to disrupt the HRR pathway. nih.gov

Promotion of Mutagenic DNA Double-Strand Break Repair

In conjunction with its inhibition of homologous recombination, 9-arabinofuranosyladenine (ara-A) promotes mutagenic DNA double-strand break (DSB) repair pathways. nih.gov When the high-fidelity HRR pathway is inhibited, cells are forced to rely on alternative, often error-prone, repair mechanisms to resolve DSBs. nih.gov This shift in repair pathway choice is a critical component of the radiosensitizing effect of ara-A. nih.gov

One such mutagenic pathway that is promoted is alternative non-homologous end joining (alt-NHEJ). researchgate.net Unlike classical non-homologous end joining (c-NHEJ), which can be relatively accurate, alt-NHEJ is characterized by extensive end-resection and the use of microhomology, often leading to deletions and other genomic rearrangements. pnas.orgamegroups.org The promotion of this error-prone repair in ara-A-treated cells compensates for the inhibition of HRR. nih.gov This reliance on mutagenic repair increases the likelihood of lethal genomic alterations following irradiation, thereby enhancing cell killing. nih.gov

Notably, while ara-A strongly inhibits HRR, it does not affect DSB repair by c-NHEJ in logarithmically growing cells, or in sorted G1 or G2 phase cell populations. nih.gov This selective targeting of HRR funnels DSB repair towards more mutagenic outcomes. The promotion of error-prone processing of DSBs is proposed to be a key factor in the radiosensitizing potential of nucleoside analogues like ara-A. nih.gov

Radiosensitization through DNA Repair Disruption

The ability of 9-arabinofuranosyladenine (ara-A) to act as a radiosensitizer is fundamentally linked to its disruption of DNA repair processes. nih.govnih.gov By inhibiting critical DNA repair pathways, ara-A enhances the lethal effects of ionizing radiation. nih.govnih.gov This radiosensitization is particularly evident when ara-A is administered after irradiation. nih.gov

The primary mechanism for this radiosensitization is the inhibition of homologous recombination repair (HRR) and the subsequent promotion of error-prone repair pathways. nih.gov This disruption of the normal DNA damage response leads to an increase in the frequency of chromosomal aberrations and enhances radiation-induced cell killing. researchgate.net The shift from high-fidelity HRR to mutagenic repair mechanisms like alternative non-homologous end joining (alt-NHEJ) underpins the radiosensitizing effect. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 9-Arabinofuranosyladenine | ara-A, Vidarabine |

| 9-Arabinofuranosyladenine triphosphate | ara-ATP, Vidarabine-TP |

| S-Adenosylhomocysteine | AdoHcy |

| 2'-deoxycoformycin | dCF |

| Fludarabine (B1672870) | F-araA |

| Fludarabine triphosphate | Fludarabine-TP |

Molecular Basis of Selectivity and Differential Activity

Preferential Inhibition of Viral vs. Cellular Processes

The primary mechanism behind the selective antiviral action of 9-Arabinofuranosyladenine lies in the preferential inhibition of viral DNA synthesis over host cell DNA synthesis. umich.edu After being converted into its active triphosphate form, 9-arabinofuranosyladenine 5'-triphosphate (ara-ATP), the compound acts as a competitive inhibitor of viral DNA polymerases. patsnap.com

Studies have demonstrated that viral DNA synthesis is significantly more susceptible to inhibition by the drug than cellular DNA synthesis. nih.gov For instance, in herpes simplex virus (HSV)-infected KB cells, viral DNA synthesis was found to be three to six times more susceptible to inhibition than cellular DNA synthesis. nih.gov This preferential action is a key factor in the drug's therapeutic index, allowing it to curb viral replication at concentrations that have minimal impact on the host's cellular machinery. umich.edu The selective inhibition of viral DNA synthesis is considered a reliable indicator of the clinical usefulness of an antiviral agent. umich.edu While ara-ATP also inhibits cellular DNA polymerases α and β, it does so at higher concentrations, which contributes to the compound's cytotoxicity at increased doses. annualreviews.org

Enzyme Affinity and Kinetic Parameters for Specific Targets

The differential activity of 9-Arabinofuranosyladenine is quantitatively supported by its enzyme affinity and kinetic parameters for viral versus cellular enzymes. The triphosphate form, ara-ATP, is a potent inhibitor of various DNA polymerases. The inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme, varies depending on the specific enzyme. drugbank.comfiveable.me A lower Ki value signifies a higher affinity. numberanalytics.com

Research has shown that DNA polymerase α is more sensitive to inhibition by ara-ATP compared to DNA polymerases β and γ. drugbank.com The inhibition is competitive with the deoxynucleoside triphosphate that has the same base. drugbank.com The mode of inhibition and the Ki value are dependent on the specific combination of the inhibitor, the substrate, and the enzyme. drugbank.com For example, the Ki value for arazide (B1197347) triphosphate, a related compound, was found to be at least four times lower for DNA polymerase α than that for ara-ATP, indicating a stronger inhibition. scispace.com

Interactive Table: Kinetic Parameters of Ara-ATP and Related Compounds for Various DNA Polymerases

| Compound | Enzyme | Organism/Cell Line | Ki Value | Mode of Inhibition |

|---|---|---|---|---|

| Ara-ATP | S-adenosyl-L-homocysteine hydrolase | Mouse Liver | 5.0 x 10⁻⁶ M | Competitive |

| Ara-AMP | S-adenosyl-L-homocysteine hydrolase | Mouse Liver | 1.1 x 10⁻⁴ M | Competitive |

| Ara-ATP | S-adenosyl-L-homocysteine hydrolase | Mouse Liver | 1.0 x 10⁻³ M | Competitive |

| Ara-ATP | DNA Polymerase α | L1210 Leukemia Cells | - | Competitive with dATP |

| Arazide triphosphate | DNA Polymerase α | L1210 Leukemia Cells | - | More potent than ara-ATP |

| FIACTP | HSV-1 DNA Polymerase | - | 0.26 µM | Competitive with dCTP |

| FIACTP | HSV-2 DNA Polymerase | - | 0.42 µM | Competitive with dCTP |

| FIACTP | Human DNA Polymerase α | Leukemic Leukocytes | 2.7 µM | Competitive with dCTP |

| FIACTP | Human DNA Polymerase β | Leukemic Leukocytes | 7.9 µM | Competitive with dCTP |

Note: A lower Ki value indicates higher inhibitory affinity. Data compiled from multiple sources. scispace.combevital.noresearchgate.net

Impact of Adenosine (B11128) Deaminase Inhibition on 9-Arabinofuranosyladenine Activity

A significant factor limiting the in vivo efficacy of 9-Arabinofuranosyladenine is its rapid deamination by the enzyme adenosine deaminase (ADA) to the less active metabolite, 9-β-D-arabinofuranosylhypoxanthine (ara-Hx). patsnap.comnih.gov This metabolic inactivation significantly reduces the antiviral potency of the drug.

The co-administration of an adenosine deaminase inhibitor, such as co-vidarabine (B8647817) or pentostatin (B1679546), has been shown to dramatically enhance the antiviral activity of 9-Arabinofuranosyladenine. nih.govasm.org By preventing the enzymatic degradation of 9-Arabinofuranosyladenine, these inhibitors increase its half-life and bioavailability, leading to a greater accumulation of the active ara-ATP within cells. nih.govscispace.com

Studies have demonstrated that in the presence of an ADA inhibitor, the concentration of 9-Arabinofuranosyladenine required to suppress viral plaque formation can be reduced by as much as 40-fold. nih.govnih.gov For example, the concentration of 9-Arabinofuranosyladenine needed to completely inhibit vaccinia virus plaque development was over 10 µg/ml, but with an ADA inhibitor, this dropped to 0.5 µg/ml or less. nih.gov Similarly, the antiviral activity against herpes simplex virus (HSV) type 1 was increased by nearly 20-fold when combined with the ADA inhibitor coformycin (B1669288). nih.gov This synergistic effect underscores the critical role of ADA in modulating the efficacy of 9-Arabinofuranosyladenine. nih.gov

Structural Determinants for Enzyme Binding and Inhibition

The inhibitory action of 9-Arabinofuranosyladenine's active form, ara-ATP, is fundamentally dependent on its structural characteristics, which allow it to bind to the active site of DNA polymerases and primases. The key structural feature is the arabinose sugar, which differs from the natural deoxyribose sugar of DNA precursors in the stereochemistry of the 2'-hydroxyl group.

Crystal structures of human primase in complex with vidarabine-TP (ara-ATP) reveal that the arabinose sugar's 2'-hydroxyl group creates a steric clash within the active site, hindering the correct positioning for the catalytic reaction. acs.org This steric hindrance prevents the addition of subsequent nucleotides, leading to chain termination of the growing DNA strand. patsnap.com

The binding of ara-ATP to the enzyme is a critical step. For S-adenosyl-L-homocysteine hydrolase, 9-Arabinofuranosyladenine has been shown to bind tightly but not covalently to the enzyme. bevital.no The conformation of the arabinose sugar within the enzyme's active site is a crucial determinant of its inhibitory potential. mdpi.com The interaction of the inhibitor with key residues in the active site, such as those in the S1 substrate-binding pocket, dictates the strength and specificity of the inhibition. ntu.edu.sg The ability of ara-ATP to act as a substrate for incorporation into DNA, followed by its function as a chain terminator, represents a dual mechanism of inhibition that is central to its antiviral effect. patsnap.comannualreviews.org

Mechanisms of Resistance to 9 Arabinofuranosyladenine

Genetic Mutations in Viral Enzymes

Alterations in Herpes Simplex Virus DNA Polymerase

A primary mechanism of resistance to ara-A in Herpes Simplex Virus (HSV) involves mutations within the viral DNA polymerase gene. nih.govnih.gov This enzyme is a key target for the active form of ara-A, ara-ATP. Studies have shown that specific mutations in this gene can render the DNA polymerase less susceptible to inhibition by ara-ATP. nih.govnih.gov

Researchers have isolated and characterized ara-A-resistant HSV mutants, demonstrating that these mutants frequently exhibit cross-resistance to other antiviral agents like phosphonoacetic acid (PAA), another DNA polymerase inhibitor. nih.govcapes.gov.br For instance, out of 13 newly isolated ara-A-resistant mutants, at least 11 also showed resistance to PAA. nih.gov This co-resistance suggests a common mechanism of action and resistance pathway centered on the viral DNA polymerase.

These findings collectively establish that mutations in the HSV DNA polymerase gene are a significant mechanism of resistance to ara-A, directly implicating the polymerase as a critical target of the drug's antiviral activity. nih.govnih.govcapes.gov.brscilit.comasm.org

Alterations in Cellular Nucleoside Kinase Activities

The activation of ara-A to its cytotoxic triphosphate form, ara-ATP, is a critical step in its mechanism of action. This phosphorylation cascade is mediated by cellular nucleoside kinases. Consequently, alterations in the activity of these enzymes can lead to drug resistance.

Deficiency in Deoxycytidine Kinase Activity

Deoxycytidine kinase (dCK) is a key enzyme responsible for the initial phosphorylation of various nucleoside analogs, including ara-A. aacrjournals.orgnih.govmdpi.com Studies using cultured human T-lymphoblastoid CCRF-CEM cells have shown that a deficiency in dCK activity can contribute to ara-A resistance. aacrjournals.orgnih.gov

In one study, a mutant cell line (CEM/ara-C) lacking dCK activity was investigated. aacrjournals.orgnih.gov While this deficiency significantly reduced the phosphorylation of purine (B94841) deoxyribonucleosides, the cytotoxicity of ara-A was only moderately affected, suggesting the involvement of other kinases. aacrjournals.orgnih.gov However, in other cell line models, dCK deficiency has been identified as a major determinant of resistance to other nucleoside analogs like 2-chloro-2'-deoxyadenosine (CldAdo), which can show cross-resistance patterns with ara-A. nih.govcapes.gov.br For instance, L1210 murine leukemia and W1L2 human B lymphoblastoid cell lines made resistant to CldAdo showed severely impaired phosphorylation of 2'-deoxycytidine, a primary substrate for dCK. nih.gov

Interestingly, some cell lines deficient in dCK, such as a 1-β-d-arabinofuranosylcytosine-resistant subline (L1210/ara-C), have shown cross-resistance to 9-β-d-arabinofuranosyl-2-fluoroadenine (2-F-ara-A), a related compound, indicating that dCK is the primary kinase for its activation. aacrjournals.org This highlights the central role of dCK in the activation of a range of arabinosyl nucleosides. The intracellular conversion of ara-A to its cytotoxic nucleotide form depends on the combined action of both deoxycytidine kinase and adenosine (B11128) kinase. aacrjournals.orgnih.gov

Deficiency in Adenosine Kinase Activity

Adenosine kinase (AK) also plays a crucial role in the phosphorylation of ara-A. aacrjournals.orgnih.govmdpi.com A deficiency in AK activity has been directly linked to significant resistance to ara-A.

In studies with cultured leukemia L1210 cells, a cell line (L1210/ara-A) selected for resistance to ara-A demonstrated a negligible adenosine kinase activity. nih.gov This loss of AK activity was associated with reduced intracellular accumulation of the phosphorylated, active forms of ara-A. nih.gov The L1210/ara-A cell line was about ten times less sensitive to the effects of ara-A on cell proliferation and viability compared to the parent cell line. nih.gov

Furthermore, a subline of CCRF-CEM cells, which was first made deficient in dCK and then selected for ara-A resistance, showed a 100-fold increase in resistance to ara-A. aacrjournals.orgnih.gov This highly resistant subline was found to be deficient in both deoxycytidine kinase and adenosine kinase activities. aacrjournals.orgnih.gov This dual deficiency resulted in a high degree of resistance to deoxyadenosine (B7792050) and adenosine as well. aacrjournals.orgnih.gov These findings underscore that while dCK contributes, adenosine kinase activity is a critical determinant of ara-A cytotoxicity, and its deficiency is a major mechanism of resistance. aacrjournals.orgnih.govnih.govuni-freiburg.de

Cellular Recovery Mechanisms Following Inhibition

Even when ara-A successfully inhibits DNA synthesis, cells can employ recovery mechanisms that may contribute to a form of transient resistance. These mechanisms involve the metabolic instability of the active drug form and the cellular response to DNA replication stress.

Investigations in Chinese hamster ovary (CHO) cells have revealed that the maintenance of inhibitory concentrations of ara-ATP is dependent on a continuous supply of exogenous ara-A. aacrjournals.org Upon removal of the external drug source, the intracellular levels of ara-ATP rapidly decline. aacrjournals.org DNA synthesis, which is maximally inhibited at ara-ATP concentrations above 100 µM, can recover substantially as the concentration of the triphosphate form falls below 30 µM. aacrjournals.org

Autoradiographic studies have indicated that ara-A can have a synchronizing effect on the cell population. aacrjournals.org Following the removal of the drug, the recovery of DNA synthesis begins at a much-reduced rate compared to uninhibited cells. aacrjournals.org This suggests a period of cellular adjustment and repair. It has been observed that a larger fraction of an inhibited cell population can recover DNA synthesis than can maintain their ability to form colonies, indicating that the recovery of DNA synthesis may be a necessary step for the subsequent loss of viability in some cells. aacrjournals.org

The cellular response to stalled replication forks, a consequence of ara-A action, involves complex signaling pathways that activate cell cycle checkpoints and DNA repair processes. cuni.cz These DNA damage response mechanisms can contribute to drug resistance by allowing the cell time to repair the damage before it becomes lethal. cuni.cz However, if these repair processes are overwhelmed, apoptosis is initiated. cuni.cz

Synergistic and Antagonistic Interactions with Other Biochemical Agents

Synergy with Human Interferon against Viral Infections

Research has demonstrated a synergistic relationship between 9-Arabinofuranosyladenine and human leukocyte interferon in combating viral infections, particularly against Herpes Simplex Virus Type 1 (HSV-1). oup.com When used in combination, these two agents exhibit a more potent antiviral effect than the sum of their individual activities. oup.com This synergy suggests that the combination could be a valuable strategy in experimental and potentially clinical settings. oup.com

Studies in human fibroblast cultures have also explored the combined antiviral effects of human fibroblast interferon and arabinosides (including adenine (B156593) arabinoside) against vaccinia and herpes simplex type 2 viruses. nih.gov These investigations aimed to determine if the combined action resulted in synergy or antagonism. nih.gov The results indicated that the plaque-inhibitory activities of interferon and the tested arabinosides were statistically independent, meaning they did not interfere with each other's mechanisms. nih.gov Interferon pretreatment did not hinder the subsequent action of the arabinoside, and the arabinoside did not destabilize the antiviral state induced by interferon. nih.gov While one study pointed to a clear synergistic effect against HSV-1, another found the effects to be independent but not antagonistic, highlighting the complexity of these interactions. oup.comnih.gov

The combination of interferon-alpha (IFNα) with other antiviral agents, such as nucleoside analogues, has been shown to reduce viral replication more effectively than monotherapies in various viral infections. biorxiv.orgsemanticscholar.org This approach can lead to enhanced efficacy and potentially lower toxicity. biorxiv.org

Table 1: Interaction of 9-Arabinofuranosyladenine (ara-A) and Human Interferon (IF) against HSV-1

| Agents | Individual MIC | Combination Result | Reference |

| ara-A | 22.7 µg/mL | Synergistic | oup.com |

| Human Leukocyte IF | 91 units/mL | Synergistic | oup.com |

MIC (Minimal Inhibitory Concentration) is the concentration that produces a 50% reduction in plaque-forming units (pfu).

Interactions with Other Nucleoside Analogues

The interaction of 9-Arabinofuranosyladenine with other nucleoside analogues can vary, resulting in additive, synergistic, or even competitive effects.

An additive effect was observed when 9-Arabinofuranosyladenine was combined with its primary metabolite, 9-β-D-arabinofuranosylhypoxanthine (ara-Hx), against HSV-1. oup.com However, no such additive effect was found when combined with 5-iodo-2'-deoxyuridine (idoxuridine). oup.com

Studies have also shown a synergistic antiviral effect when 9-Arabinofuranosyladenine is combined with acyclovir (B1169) against HSV-1, HSV-2, and varicella-zoster virus (VZV). researchgate.net This synergy is dependent on the phosphorylation of acyclovir and the specific nature of the binding sites on the viral DNA polymerase. researchgate.net The combination of these two drugs has been suggested as a potential strategy to prevent the emergence of resistant viral strains. researchgate.net

Conversely, some interactions can be competitive. Other nucleoside analogs, like acyclovir, may compete with 9-Arabinofuranosyladenine for phosphorylation by cellular kinases, which could potentially diminish the effectiveness of both drugs. patsnap.com Furthermore, 9-Arabinofuranosyladenine itself has been identified as a mixed-type competitive inhibitor of the enzyme UPP1 with the natural substrate uridine. pharmgkb.org

Potentiation of Activity by Adenosine (B11128) Deaminase Inhibitors

A significant limitation of 9-Arabinofuranosyladenine is its rapid metabolic degradation by the enzyme adenosine deaminase (ADA) into a less potent metabolite, 9-β-D-arabinofuranosylhypoxanthine (ara-Hx). wikipedia.orgpatsnap.com Inhibitors of ADA can protect 9-Arabinofuranosyladenine from this deamination, thereby increasing its half-life and potentiating its antiviral activity. wikipedia.orgnih.gov

Compounds like coformycin (B1669288) and its analogue 2'-deoxycoformycin (B8070352) (pentostatin) are potent inhibitors of ADA. nih.govnih.gov When used in combination with 9-Arabinofuranosyladenine, these inhibitors have been shown to significantly enhance its antiviral effects against herpes and vaccinia viruses by as much as 10-fold. nih.gov For instance, one study found that 35 µM of 9-Arabinofuranosyladenine administered with 1 µg/ml of deoxycoformycin produced the same effect as 90 µM of 9-Arabinofuranosyladenine given alone. nih.gov The potentiation is so significant that the inhibitor can be active at concentrations thousands of times lower than what would be needed for any direct antiviral effect of its own. nih.govoup.com This enhancement has been observed both in tissue culture and in animal models. nih.gov The combination of 3-Deaza-EHNA, another ADA inhibitor, has also been shown to greatly potentiate the in vitro activity of ara-A. drugbank.com

Table 2: Potentiation of 9-Arabinofuranosyladenine (β-araA) by an Adenosine Deaminase Inhibitor

| Compound(s) | Concentration | Resulting Effect | Reference |

| β-araA alone | 90 µM | Survival decrease to 20% of control | nih.gov |

| β-araA + Deoxycoformycin | 35 µM + 1 µg/ml | Survival decrease to 20% of control | nih.gov |

Antagonism of Activity by Deoxyadenosine (B7792050)

The antiviral action of 9-Arabinofuranosyladenine can be antagonized by deoxyadenosine. nih.govscispace.com This antagonism is observed to be competitive, meaning deoxyadenosine competes with 9-Arabinofuranosyladenine's active form (ara-ATP) for the viral DNA polymerase. nih.govdrugbank.com This interaction is particularly evident when an adenosine deaminase inhibitor is present, which prevents the degradation of 9-Arabinofuranosyladenine and allows for a clearer observation of the competitive dynamic. nih.gov

In laboratory studies using KB cells, the presence of deoxyadenosine significantly reduced the antiviral efficacy of 9-Arabinofuranosyladenine against herpes simplex virus type 1. nih.gov For example, the concentration of 9-Arabinofuranosyladenine required to achieve 50% inhibition of the virus increased from 1.5 µM to 8.5 µM when 10 µM of deoxyadenosine was added. nih.gov In contrast, adenosine itself does not antagonize the antiviral activity. nih.gov

Modulatory Effects of Other Nucleosides on Phosphorylation

For 9-Arabinofuranosyladenine to become active, it must be phosphorylated by cellular kinases into its triphosphate form, ara-ATP. patsnap.compatsnap.com This crucial activation step can be influenced by the presence of other nucleosides.

The phosphorylation of nucleoside analogs is a key step for their activation, and this process is catalyzed by various cellular kinases. mdpi.combibliotekanauki.pl Different nucleoside kinases have preferences for different substrates; for instance, deoxycytidine kinase (dCK) can phosphorylate arabinofuranosyl structures when the base is adenine. bibliotekanauki.pl The presence of other nucleosides can modulate this process. For example, thymidine (B127349) can significantly inhibit the uptake and turnover of other antiviral nucleoside analogs, thereby affecting their phosphorylation and efficacy. nih.gov

Conversely, certain nucleoside analogues can act synergistically. The combination of 5-fluorodeoxyuridine (FUdR) with another arabinoside analog, BV-araU, was found to have a synergistic effect on HSV replication by dramatically increasing the phosphorylation of BV-araU to its active triphosphate form in infected cells. nih.gov While this specific example does not involve 9-Arabinofuranosyladenine directly, it illustrates the principle that other nucleosides can significantly modulate the critical phosphorylation pathway, either by inhibition or enhancement.

Future Directions in 9 Arabinofuranosyladenine Research

Rational Design of Next-Generation Analogues with Enhanced Target Specificity

The development of next-generation analogues of 9-Arabinofuranosyladenine is a key area of research, driven by the need to overcome the limitations of the parent compound, such as its rapid in vivo deamination and lack of selectivity. wikipedia.orgnih.gov Rational drug design, informed by structural biology and mechanistic studies, aims to create new molecules with improved efficacy and better therapeutic profiles.

Inspired by early marine-derived nucleosides, the creation of vidarabine (B1017) and cytarabine (B982) (ara-C) marked the beginning of a new era for nucleoside analogues. wikipedia.org However, vidarabine's susceptibility to adenosine (B11128) deaminase, which converts it to a 10-fold less potent metabolite, spurred the development of deaminase-resistant analogues. wikipedia.orgwikidoc.org One of the most successful examples is Fludarabine (B1672870) (9-β-D-arabinofuranosyl-2-fluoroadenine), a fluorinated purine (B94841) analogue. nih.gov The addition of a fluorine atom at the 2-position of the adenine (B156593) base makes it resistant to deamination. nih.gov This modification significantly enhances its stability and effectiveness, particularly in the treatment of lymphoproliferative malignancies. nih.gov

Another next-generation deoxyadenosine (B7792050) analogue, Clofarabine, was rationally designed to combine the most favorable characteristics of cladribine (B1669150) and fludarabine. nih.govresearchgate.net This design was intended to improve the therapeutic index and resulted in a drug with high affinity for deoxycytidine kinase and prolonged retention in leukemic cells. ijbcp.com

Further research has focused on designing analogues to circumvent specific resistance mechanisms. For instance, 9-(2′-Deoxy-2′-fluoro-β-d-arabinofuranosyl) adenine (FANA-A) was developed as a potent agent against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.govnih.gov Unlike other nucleoside analogues that rely on the P2 nucleoside transporter, which is often mutated in drug-resistant strains, FANA-A is taken up by the P1 transporter, which is not associated with resistance. nih.govnih.gov

Future design strategies will likely be guided by detailed structural information of enzyme-drug complexes, suggesting modifications that could improve specificity and affinity for targets like human primase, potentially leading to less toxic and more effective therapeutic agents. nih.govacs.orgacs.org

Advanced Structural Biology Studies of Enzyme-Compound Complexes

Understanding the precise molecular interactions between 9-Arabinofuranosyladenine and its cellular targets is fundamental to elucidating its mechanism of action and designing superior analogues. Advanced structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided atomic-level insights into these complexes.

A significant breakthrough has been the determination of the crystal structure of the human primase Pri1 subunit bound to vidarabine triphosphate (ara-ATP). nih.govrcsb.org Human primase is a DNA-dependent RNA polymerase essential for initiating DNA replication, and its inhibition is a key mechanism of cytotoxicity for arabinose nucleosides. nih.govacs.org Structural studies reveal that ara-ATP binds to the nucleotide binding pocket on Pri1. acs.orgbiorxiv.org Thermal denaturation and competition binding assays confirm that arabinofuranosyl nucleotides like vidarabine-TP are potent inhibitors of primase, binding with higher affinity than the natural substrate ATP. acs.org

The crystal structure of the Pri1-vidarabine-TP complex, resolved to 2.35 Å, provides a detailed view of the binding mode. acs.orgrcsb.org This structural data helps explain the preference of primase for these arabinose-containing nucleotides and offers a basis for the structure-based design of more specific primase inhibitors. acs.orgbiorxiv.org

| Crystallographic Data for Pri1-Vidarabine-TP Complex | |

| PDB ID | 6R4T rcsb.org |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 2.35 Å rcsb.org |

| Organism | Homo sapiens rcsb.org |

| Classification | REPLICATION rcsb.org |

| Key Finding | Provides the structural basis for vidarabine-mediated inhibition of human primase, revealing specific interactions within the enzyme's active site. nih.govrcsb.org |

Beyond primase, vidarabine's active triphosphate form (ara-ATP) is known to competitively inhibit viral DNA polymerase. wikipedia.orgpatsnap.comdrugbank.com It also inhibits other crucial enzymes, including ribonucleotide reductase and S-adenosylhomocysteine hydrolase. wikipedia.orgwikidoc.orgnih.gov While detailed crystal structures for vidarabine complexes with all these enzymes are not as readily available as for primase, comparative biochemical studies have been conducted. For example, the triphosphate of the analogue 2-F-ara-A was found to be a more effective inhibitor of ribonucleotide reductase than ara-ATP, while both were equally potent against DNA polymerase alpha. nih.gov NMR studies have also been used to determine the conformation of vidarabine analogues, providing further structural insights. nih.gov

Comprehensive Systems Biology Approaches to Cellular Response

To fully understand the impact of 9-Arabinofuranosyladenine and its analogues, researchers are moving beyond single-target analyses to comprehensive systems biology approaches. These methods, including proteomics and metabolomics, allow for a global view of the cellular perturbations caused by the drug, uncovering novel mechanisms of action and identifying new therapeutic opportunities.

A prominent example is the use of proteomic analysis to investigate the effects of fludarabine in a mouse model of steroid-resistant asthma exacerbation. nih.gov In this study, researchers compared protein expression profiles in lung tissue from different mouse groups. They identified 64 proteins that were uniquely highly expressed in the group with influenza-induced asthma exacerbation compared to the standard asthma group. nih.gov Further analysis revealed that the expression of Signal Transducer and Activator of Transcription 1 (STAT1) was significantly increased and that fludarabine treatment could decrease STAT1 expression, restore steroid sensitivity, and reduce disease severity. nih.gov This study not only highlighted a key molecular pathway but also proposed a novel therapeutic strategy based on a systems-level understanding. nih.gov

Another study investigated the effects of vidarabine on cardiac dysfunction induced by lipopolysaccharide from the periodontal pathogen Porphyromonas gingivalis. The research showed that vidarabine could ameliorate cardiac dysfunction, fibrosis, and myocyte apoptosis by inhibiting type 5 adenylyl cyclase (AC5). nih.gov This inhibition prevented the downstream activation of the cyclic AMP/Ca2+-calmodulin-dependent protein kinase II signaling pathway, demonstrating a specific cellular system affected by vidarabine outside of its traditional antiviral/antineoplastic roles. nih.gov

These approaches provide a more holistic view of the drug's effects. For instance, it is known that vidarabine triphosphate not only interferes with DNA synthesis but also inhibits RNA polyadenylation and transmethylation reactions, which can have widespread consequences on cellular function. wikipedia.orgwikidoc.orgmdpi.com A systems-level workflow, NICEdrug.ch, identified vidarabine as an inhibitor of DNA-directed RNA polymerase, further broadening its known target profile. elifesciences.org

| Systems Biology Findings for Vidarabine and Analogues | |

| Approach | Key Finding |

| Proteomics | In a mouse model of asthma, the analogue Fludarabine was found to decrease the expression of STAT1, a key protein in inflammatory pathways. nih.gov |

| Pathway Analysis | In a mouse model of cardiac dysfunction, Vidarabine was shown to inhibit type 5 adenylyl cyclase (AC5) and its downstream signaling cascade. nih.gov |

| Computational Systems Analysis | A systems-level workflow identified DNA-directed RNA polymerase as a target for Vidarabine. elifesciences.org |

Development of Strategies to Circumvent Resistance Mechanisms

The clinical efficacy of 9-Arabinofuranosyladenine and its analogues can be limited by the development of drug resistance. A primary focus of future research is to understand the molecular basis of resistance and devise strategies to overcome it.

Resistance can emerge through several distinct mechanisms. In viral infections, the most common cause is mutations in the viral DNA polymerase, the primary target of the drug's active triphosphate form. wikipedia.orgwikidoc.orgoup.com Another significant challenge is the metabolic inactivation of vidarabine. The host enzyme adenosine deaminase rapidly converts vidarabine to its hypoxanthine (B114508) arabinoside metabolite, which is substantially less active. wikipedia.orgwikidoc.org

In the context of cancer and parasitic diseases, other resistance mechanisms are prevalent. These include:

Impaired Activation: The drug must be phosphorylated to its active triphosphate form. A deficiency in the activating enzyme, such as deoxycytidine kinase, can lead to resistance to fludarabine and related analogues. nih.gov

Altered Drug Transport: In Trypanosoma brucei, resistance to nucleoside analogues has been linked to mutations in the P2 nucleoside transporter, which is responsible for drug uptake. nih.govnih.gov

Researchers are actively developing strategies to counteract these resistance mechanisms. These approaches include the rational design of new drugs and the use of combination therapies.

| Mechanism of Resistance | Strategy to Circumvent | Example |

| Target Enzyme Mutation | Use of alternative agents with different targets or binding sites. | Foscarnet can be used for HSV strains with mutated DNA polymerase. oup.com |

| Metabolic Inactivation (Deamination) | 1. Design of deaminase-resistant analogues. 2. Co-administration of a deaminase inhibitor. | 1. Fludarabine, which has a fluorine atom, is resistant to deamination. nih.gov 2. Using pentostatin (B1679546) (dCF) with vidarabine to increase its half-life. wikipedia.org |

| Impaired Activation (Phosphorylation) | Use of combination therapy to enhance phosphorylation of the primary drug. | Pre-treatment with fludarabine can increase the intracellular accumulation of the active form of cytarabine (ara-CTP). |

| Altered Drug Transport | Design of analogues that utilize different cellular transporters. | FANA-A is taken up by the P1 transporter, circumventing resistance due to P2 transporter mutations in T. brucei. nih.govnih.gov |

These strategies highlight a dynamic and evolving approach to cancer and antiviral chemotherapy, where understanding the mechanisms of failure is crucial for designing the next wave of more durable and effective treatments. plos.org

Q & A

Q. What is the mechanism by which 9-β-D-arabinofuranosyladenine (Ara-A) and its phosphorylated derivatives exert cytotoxicity in mammalian cells?

Ara-A is phosphorylated intracellularly to its 5'-monophosphate (araAMP) and triphosphate (araATP) forms. AraATP competes with deoxyadenosine triphosphate (dATP) during DNA synthesis, leading to chain termination and inhibition of DNA polymerase activity. This mechanism was demonstrated in mouse fibroblasts (L cells), where araAMP incorporation into DNA caused lethal DNA strand breaks . Key methodologies include isotopic labeling (³H and ³²P) to track nucleotide incorporation and enzymatic degradation (e.g., apyrase treatment) to confirm araATP’s role .

Q. How can researchers synthesize and characterize Ara-A derivatives for pharmacological studies?

Ara-A derivatives, such as 9-β-D-arabinofuranosyl-6-methoxy-9H-purine, are synthesized via nucleoside modification using arabinose sugar moieties. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. These methods ensure accurate identification and reproducibility in drug development .

Q. What experimental models are suitable for studying Ara-A’s antiviral or antitumor activity?

In vitro models like mouse fibroblasts (L cells) and human cancer cell lines are commonly used. Key parameters include IC₅₀ determination via cell viability assays (e.g., MTT) and DNA damage quantification (e.g., comet assays). In vivo models, such as murine tumor xenografts, require dose optimization to mitigate toxicity while assessing therapeutic efficacy .

Advanced Research Questions